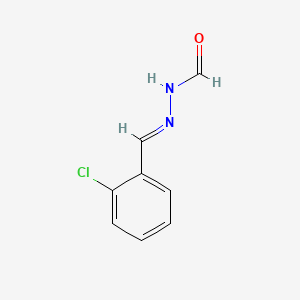
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is an organic compound with the molecular formula C8H7ClN2O It is known for its unique structure, which includes a chlorophenyl group attached to a methylenehydrazinecarboxaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-((2-Bromophenyl)methylene)hydrazinecarboxaldehyde
- (E)-((2-Fluorophenyl)methylene)hydrazinecarboxaldehyde
- (E)-((2-Iodophenyl)methylene)hydrazinecarboxaldehyde
Uniqueness
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
133661-91-3 |
|---|---|
Molekularformel |
C8H7ClN2O |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]formamide |
InChI |
InChI=1S/C8H7ClN2O/c9-8-4-2-1-3-7(8)5-10-11-6-12/h1-6H,(H,11,12)/b10-5+ |
InChI-Schlüssel |
FVPHAIQPSYMHFH-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC=O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


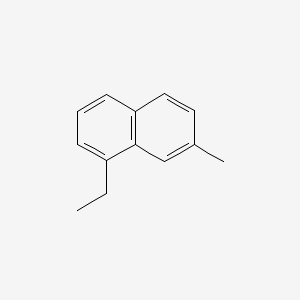
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
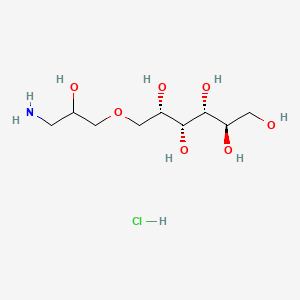
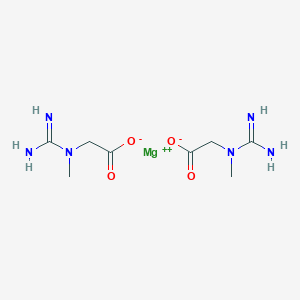

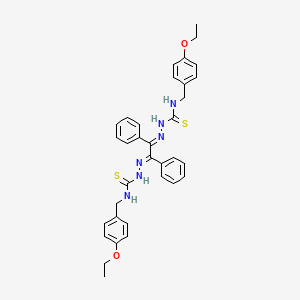
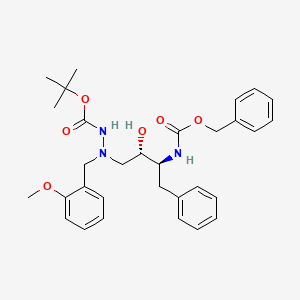
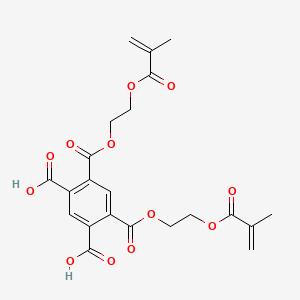

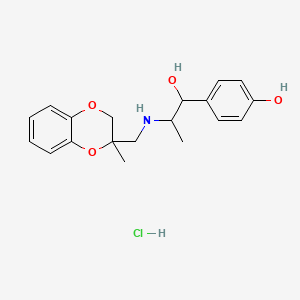
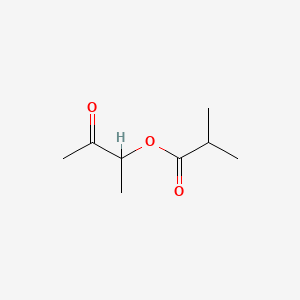
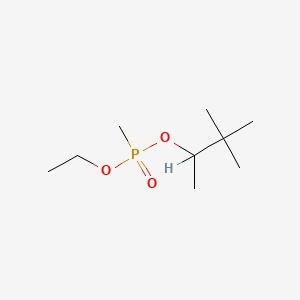
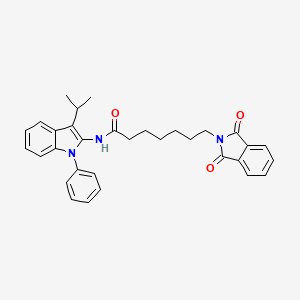
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
